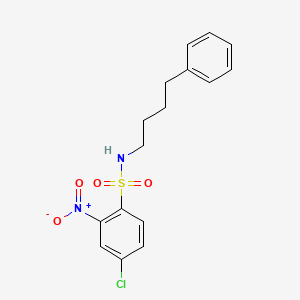

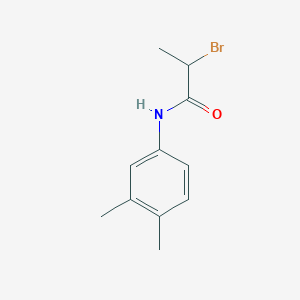

methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

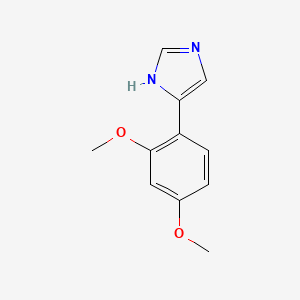

Methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate, also known as DMMA, is a chemical compound that has been widely studied for its potential use in scientific research. DMMA belongs to the quinoline family of compounds and has been shown to exhibit a range of interesting biological properties. In

Wissenschaftliche Forschungsanwendungen

Oxidative Reactions and Synthesis

One study highlights the oxidative transformation of fused 1,4-dimethoxybenzenes, a process relevant to the synthesis of benzoquinones, which are crucial in various synthetic routes, including those involving quinoline derivatives. The research demonstrates controlled oxidative demethylation leading to high yields of specific quinoline diones without unwanted bromination, showcasing a method for fine-tuning chemical reactions involving related compounds (D. W. Kim et al., 2001).

Interaction with Phosphorus Nucleophiles

Another significant application involves the study of quinoline-5,8-diones' redox reactivity, specifically their interaction with charged phosphorus nucleophiles. This research provides insights into the electron transfer mechanisms and the stability of resulting radical anions, contributing to the broader understanding of quinoline derivatives in redox chemistry (J. Nycz et al., 2012).

Antitumor Activity

Research into pentacyclic acridinium salts derived from quinoline precursors reveals their potential in destabilizing telomeric integrity and inhibiting telomerase, a key target in cancer therapy. This study assesses the pharmaceutical properties of these compounds, underscoring the importance of quinoline derivatives in developing novel antitumor agents (J. Cookson et al., 2005).

Multicomponent Synthesis

A study on the one-pot synthesis of hexahydroquinoline derivatives in aqueous media highlights the role of methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate in facilitating efficient, eco-friendly chemical processes. This approach exemplifies the compound's utility in creating diverse chemical structures with potential biological activities (M. R. P. Heravi et al., 2014).

Synthesis of Derivatives

Further research demonstrates the synthesis of new pyrazole derivatives containing the 2-methylquinoline ring system, showcasing the versatility of quinoline derivatives in generating compounds with potential antimicrobial properties. This work contributes to the exploration of quinoline-based structures for pharmaceutical applications (G. Raju et al., 2016).

Eigenschaften

IUPAC Name |

methyl 2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-9-7-12(17)16(8-13(18)21-4)15-11(20-3)6-5-10(19-2)14(9)15/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASHKHGMIPNUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)

![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)

![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)

![9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2719345.png)

![2,4-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2719347.png)

![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2719352.png)